molecular formula C30H24BF4N B2901818 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate CAS No. 107108-26-9

1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate

Cat. No.: B2901818
CAS No.: 107108-26-9
M. Wt: 485.33
InChI Key: BUNWRGKOBQGCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate typically involves multiple steps, starting with the formation of the pyridinium core. The process may include the following steps:

  • Formation of the Pyridine Ring: The pyridine ring is constructed using a suitable precursor, such as pyridine itself or a substituted pyridine derivative.

  • Introduction of Phenyl Groups: Phenyl groups are introduced at the 2, 4, and 6 positions of the pyridine ring through electrophilic aromatic substitution reactions.

  • Methylation: The 4-methylphenyl group is introduced at the 1-position through a methylation reaction.

  • Formation of Tetrafluoroborate Salt: The final step involves the conversion of the pyridinium cation into its tetrafluoroborate salt form.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may be carried out in specialized reactors under controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.

  • Substitution Products: New derivatives with different substituents at the pyridine ring.

Scientific Research Applications

1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate has several scientific research applications:

  • Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: It can be employed in biological studies to investigate cellular processes and interactions.

  • Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Triphenylpyridinium chloride

  • 4-Methylpyridinium iodide

  • 2,4,6-Triphenylpyridinium bromide

Properties

IUPAC Name

1-(4-methylphenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N.BF4/c1-23-17-19-28(20-18-23)31-29(25-13-7-3-8-14-25)21-27(24-11-5-2-6-12-24)22-30(31)26-15-9-4-10-16-26;2-1(3,4)5/h2-22H,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNWRGKOBQGCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.